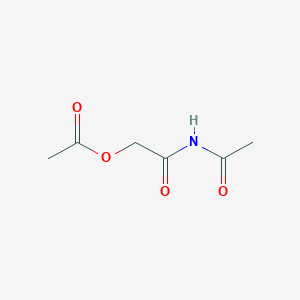![molecular formula C10H9N3OS3 B14489970 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one CAS No. 65489-64-7](/img/structure/B14489970.png)
6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one is a complex chemical compound characterized by its unique structure and properties
Preparation Methods
The synthesis of 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thiazinan-5-yl derivative, followed by the introduction of the hydrazinylidene group. The final step involves the cyclization to form the cyclohexa-2,4-dien-1-one ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules. In biology, it has potential applications as a probe for studying enzyme activities and protein interactions. In medicine, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, it has industrial applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways involved in disease processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Compared to other similar compounds, 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one stands out due to its unique structure and properties. Similar compounds include other hydrazones and thiazinan derivatives, which may have different reactivity and applications. The uniqueness of this compound lies in its combination of the thiazinan-5-yl and cyclohexa-2,4-dien-1-one moieties, which confer specific chemical and biological activities.
Properties
CAS No. |
65489-64-7 |
|---|---|
Molecular Formula |
C10H9N3OS3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-[(2-hydroxyphenyl)diazenyl]-1,3-thiazinane-2,4-dithione |
InChI |
InChI=1S/C10H9N3OS3/c14-8-4-2-1-3-6(8)12-13-7-5-17-10(16)11-9(7)15/h1-4,7,14H,5H2,(H,11,15,16) |
InChI Key |
WZUVOAMKRLUXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=S)NC(=S)S1)N=NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
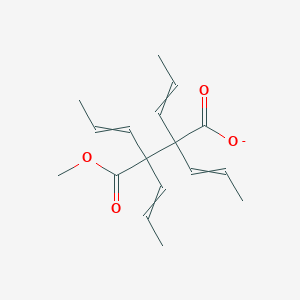
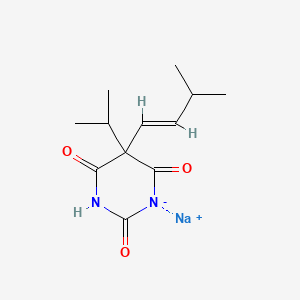
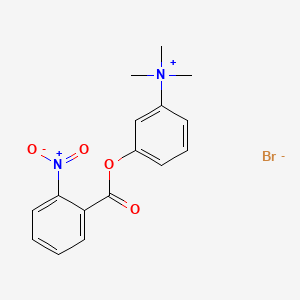
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
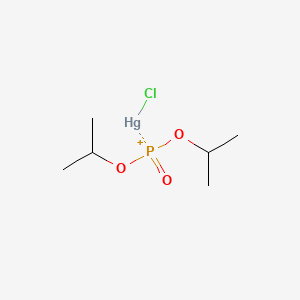


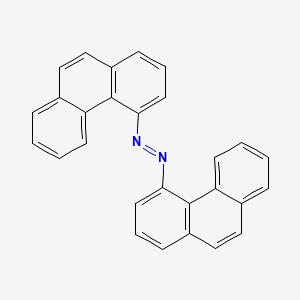

![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
